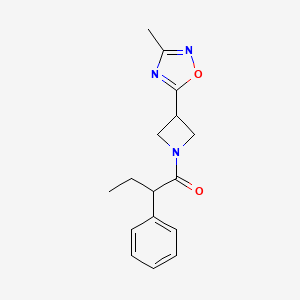
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one” is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one”, the predicted boiling point is 432.1±55.0 °C, and the predicted density is 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .科学的研究の応用
Synthesis and Characterization
The chemical compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one, belonging to a class of compounds with a 1,3,4-oxadiazole ring and azetidinone moiety, has been synthesized and characterized in various studies. These compounds are noted for their potential in creating antibacterial and antifungal agents. For instance, the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have shown significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared and screened for antimicrobial activities, displaying promising results against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antibacterial and Antifungal Agents
The potential of these compounds as antibacterial and antifungal agents has been further explored in various research. One study synthesized 1-(5'-substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones, demonstrating their antibacterial and antifungal activities and attempting to elucidate the structure-activity relationship (Giri, Kumar, & Nizamuddin, 1988). Another study focused on azetinone formation and its competitive reactions, highlighting the complex chemistry involved in synthesizing these compounds and their potential biological activities (Zoghbi & Warkentin, 1992).
Antineoplastic and Antitubercular Activity
Further research into the applications of these compounds includes the design, synthesis, and evaluation of tetrahydropyrimidine–isatin hybrids as potential antitubercular and antimalarial agents, showcasing the broad spectrum of pharmacological activities that can be targeted with these molecules (Akhaja & Raval, 2012). Additionally, the synthesis and anti-inflammatory activity of indolyl azetidinones indicate the potential of these compounds in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Molecular Docking and BSA Binding Studies
A notable study involves the in vitro biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides, supported by molecular docking and BSA binding studies. This research highlights the compound's modest antibacterial potential and its significant activity against various bacterial strains and enzymes, suggesting a promising approach for enhancing bioactivity through structural modification (Virk et al., 2023).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-14(12-7-5-4-6-8-12)16(20)19-9-13(10-19)15-17-11(2)18-21-15/h4-8,13-14H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSRDGHNYNRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


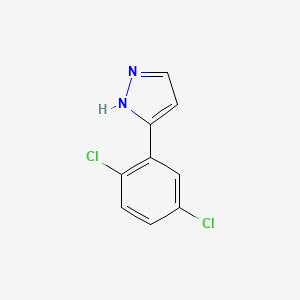
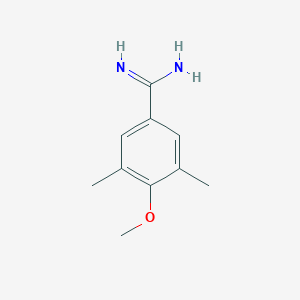
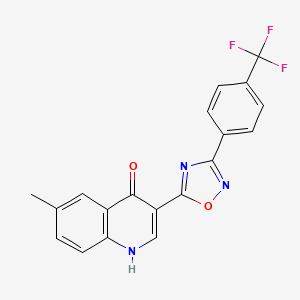



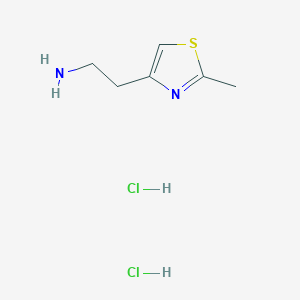
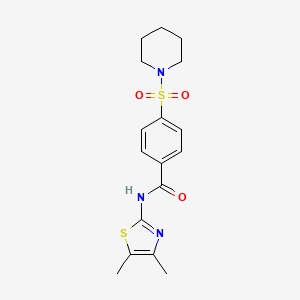
![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)
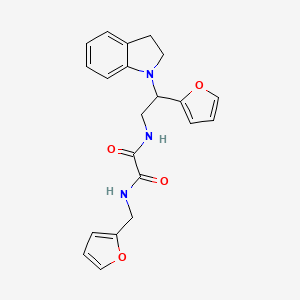
![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)
